molecular formula C10H20O2 B14621665 3-Hexyloxolan-2-OL CAS No. 57261-83-3

3-Hexyloxolan-2-OL

Cat. No.: B14621665
CAS No.: 57261-83-3
M. Wt: 172.26 g/mol
InChI Key: LSSPBMCEXYMBCW-UHFFFAOYSA-N
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Description

3-Hexyloxolan-2-OL is an organic compound belonging to the class of alcohols It features a hexyl group attached to an oxolane ring, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyloxolan-2-OL typically involves the reaction of hexyl alcohol with an oxirane compound under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the opening of the oxirane ring and subsequent formation of the oxolane ring with the hexyl group attached.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale chemical reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Halides

Scientific Research Applications

3-Hexyloxolan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Hexyloxolan-2-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

    2-Hexanol: Similar in structure but lacks the oxolane ring.

    3-Methyl-2-pentanol: Similar in structure but has a different alkyl group.

Uniqueness: 3-Hexyloxolan-2-OL is unique due to the presence of both the hexyl group and the oxolane ring, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

57261-83-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-hexyloxolan-2-ol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9-11H,2-8H2,1H3

InChI Key

LSSPBMCEXYMBCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCOC1O

Origin of Product

United States

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